5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one
Description
5-Acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one is a dihydropyrimidinone (DHPM) derivative synthesized via Biginelli-like multicomponent reactions. This compound features a 3,4,5-trimethoxyphenyl substituent at the C4 position, an acetyl group at C5, and a methyl group at C4.
Properties
IUPAC Name |
5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-8-13(9(2)19)14(18-16(20)17-8)10-6-11(21-3)15(23-5)12(7-10)22-4/h6-7,14H,1-5H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVROHMRMDARPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320545 | |
| Record name | 5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804730 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
315240-35-8 | |
| Record name | 5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of a suitable aldehyde with a β-keto ester in the presence of a base, followed by cyclization to form the dihydropyrimidinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to maintain precise temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: This compound has shown promise in medicinal chemistry, where it may be investigated for its therapeutic potential. It could be used in the development of new drugs targeting various diseases.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares the target compound with structurally related DHPM derivatives:
Key Observations:
- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro in the 4-nitrophenyl derivative) correlate with higher melting points (263°C) due to stronger intermolecular interactions . The 3,4,5-trimethoxyphenyl group, despite its bulk, shows moderate melting points (~200–220°C), likely due to reduced crystallinity from methoxy groups .
- Functional Group Influence: Replacement of the acetyl group with methoxycarbonyl (in 4h) lowers melting points slightly (200–201°C vs. ~230°C for acetylated analogs), suggesting weaker hydrogen bonding .
Physicochemical and Spectroscopic Data
- IR/NMR Trends: The acetyl group in DHPMs typically shows IR stretches near 1700–1680 cm⁻¹ (C=O) and 1675–1640 cm⁻¹ (C=C). For example, 5-acetyl-4-phenyl-DHPM exhibits C=O at 1702 cm⁻¹ . The 3,4,5-trimethoxyphenyl group contributes to distinct ¹H NMR signals at δ 3.6–3.7 ppm (methoxy protons) .
- Solubility: Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO), as seen in phosphonate-DHPM derivatives .
Biological Activity
5-Acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one is a compound belonging to the class of 3,4-dihydropyrimidin-2(1H)-ones. This class has attracted significant attention due to its diverse biological activities, including potential therapeutic applications in various diseases. The compound's molecular formula is and it has a molecular weight of approximately 304.35 g/mol.
Research indicates that compounds within the 3,4-dihydropyrimidin-2(1H)-one family exhibit a range of biological activities primarily through their interaction with various biological targets. Notably, they have been identified as antagonists for adenosine receptors (AdoRs), particularly the A2B subtype. The binding affinity for A2B AdoR has been reported to be submicromolar, indicating a strong potential for therapeutic applications in conditions where modulation of adenosine signaling is beneficial .
Pharmacological Profiles
The pharmacological profiles of this compound and related compounds have shown promising results in various studies:
- Antioxidant Activity : These compounds exhibit significant antioxidant properties, which can help mitigate oxidative stress-related damage in cells.
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The anti-inflammatory properties may be attributed to their ability to inhibit pro-inflammatory cytokines and pathways.
Case Studies and Research Findings
Several studies have focused on the biological activity of 3,4-dihydropyrimidin-2(1H)-ones:
- Adenosine Receptor Antagonism : A study highlighted the discovery of a specific derivative that exhibited a Ki value of 585.5 nM towards the A2B receptor. This suggests that structural modifications can enhance receptor selectivity and potency .
- Antioxidant Properties : In vitro studies have shown that these compounds can scavenge free radicals effectively, which is crucial for developing drugs aimed at oxidative stress-related diseases .
- Antimicrobial Testing : Various derivatives have been tested against bacterial strains, showing varying degrees of effectiveness. One notable derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.35 g/mol |
| A2B Receptor Ki | 585.5 nM |
| Antioxidant Activity | Significant (IC50 values vary) |
| Antimicrobial Activity | Effective against multiple pathogens |
Q & A
Q. How to validate biological activity data against potential assay interference?
- Methodology : Include control experiments with structurally similar but inactive analogs. Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm activity. Perform cytotoxicity assays to rule out non-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
